molecular formula C15H14BrN3O2S B2575671 2-(4-Bromophenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide CAS No. 406190-67-8

2-(4-Bromophenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide

Cat. No.: B2575671
CAS No.: 406190-67-8
M. Wt: 380.26
InChI Key: FVSSKKJILAYCIY-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide is an organic compound that features a bromophenoxy group, a phenylamino group, and a thioxomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide typically involves the reaction of 4-bromophenol with ethyl chloroacetate to form 4-bromophenoxyacetate. This intermediate is then reacted with phenylisothiocyanate to introduce the thioxomethyl group, followed by the addition of ethanamide to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or a sulfide.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Bromophenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)acetic acid: Similar structure but lacks the thioxomethyl and phenylamino groups.

    N-(4-Bromophenyl)-N’-phenylthiourea: Contains a thiourea group instead of the ethanamide group.

    4-Bromophenoxyacetamide: Similar structure but lacks the thioxomethyl and phenylamino groups.

Uniqueness

2-(4-Bromophenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide is unique due to the combination of the bromophenoxy, phenylamino, and thioxomethyl groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

1-[[2-(4-bromophenoxy)acetyl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2S/c16-11-6-8-13(9-7-11)21-10-14(20)18-19-15(22)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,18,20)(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSSKKJILAYCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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